N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide
Description
Historical Context and Research Evolution
The synthesis and application of this compound emerged from broader investigations into α-haloamides, a class of compounds recognized for their electrophilic α-carbon centers and versatility in bond-forming reactions. Early studies on α-haloamides focused on their role in nucleophilic substitutions and radical-mediated transformations, with chloro- and bromo-substituted derivatives gaining attention due to their balanced reactivity and stability. The specific integration of a 4-bromo-2-methylphenyl group into a chlorobutanamide framework, as seen in this compound, reflects a strategic shift toward modular scaffolds capable of accommodating diverse functional groups.
Commercial availability of this compound (CAS 940734-78-1) by 2024 marked a pivotal milestone, enabling systematic exploration of its physicochemical properties and synthetic potential. Prior to this, analogous compounds such as N-(4-Bromo-2-methylphenyl)acetamide (PubChem CID 222277) provided foundational insights into the electronic effects of bromine substitution on amide resonance and aromatic ring activation. The evolution from simpler acetamide derivatives to the more complex chlorobutanamide structure underscores efforts to optimize steric and electronic parameters for targeted applications in chemical biology.
Significance as a Molecular Scaffold in Chemical Biology
This compound exemplifies the “build–couple–transform” paradigm in lead-like library synthesis, where its core structure serves as a template for diversification. The compound’s chlorobutanamide chain offers a flexible aliphatic region amenable to cyclization, reduction, or cross-coupling, while the brominated aryl group provides a handle for Suzuki-Miyaura or Ullmann-type couplings. This duality enables the generation of structurally diverse derivatives, as demonstrated in recent libraries targeting kinase inhibitors such as CDK2.
A comparative analysis of related scaffolds highlights its unique advantages:
The extended aliphatic chain in this compound enhances conformational flexibility compared to rigid acetamide or pyridyl analogs, facilitating interactions with biomolecular targets requiring induced-fit binding.
Research Framework within Halogenated Amide Chemistry
Halogenated amides occupy a critical niche in organic synthesis due to their dual roles as electrophiles and hydrogen-bond donors. The α-chloro group in this compound participates in stereoselective transformations, such as enzyme-catalyzed kinetic resolutions documented for related α-bromoamides. Haloalkane dehalogenases, for instance, exhibit enantioselectivity toward α-haloamides, enabling dynamic kinetic resolutions that yield chiral hydroxyamides with >95% enantiomeric excess.
The bromine atom on the aryl ring further modulates electronic density, directing electrophilic aromatic substitutions toward specific positions. Computational studies on analogous systems reveal that bromine’s inductive effects stabilize transition states in palladium-catalyzed C–H activation reactions, a feature potentially exploitable in designing cross-coupling protocols for this compound. Recent advances in metallated deprotonative processes (CMD) suggest avenues for β-lactam synthesis via intramolecular C–H functionalization, though this remains unexplored for this compound.
Theoretical Importance in Structure-Based Design
The molecular architecture of this compound aligns with computational models emphasizing preorganization and shape-persistence in supramolecular assemblies. Density functional theory (DFT) calculations on similar amide cages predict that the chlorobutanamide chain’s flexibility allows adaptive conformational changes during host-guest interactions, while the brominated aryl group contributes to π-stacking stabilization. These insights inform its potential use in self-assembled cages for molecular recognition or catalysis.
In structure-based drug design, the compound’s pharmacophoric features—a halogenated aromatic system and a polar amide linkage—mimic motifs found in kinase inhibitors and GPCR modulators. Molecular docking simulations with CDK2, a target explored in recent high-throughput screens, suggest favorable binding poses mediated by halogen bonding between the bromine atom and proximal carbonyl oxygen residues. Further optimization could involve substituent tuning at the 4-chloro position to enhance target affinity while maintaining metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-chlorobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-8-7-9(12)4-5-10(8)14-11(15)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKWOTSDGKQQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide typically involves the reaction of 4-bromo-2-methylaniline with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms may play a role in the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide with six structurally related compounds:
Key Observations
Branched chains (e.g., 2-methylpropanamide in ) may reduce crystallinity compared to linear chains.
Halogen Substitution Patterns: The 4-bromo-2-methylphenyl group in the target compound contrasts with the 4-bromo-3-chlorophenyl group in ’s benzamide derivative. The latter’s additional chlorine may enhance steric hindrance and alter binding interactions .
Heterocyclic vs. Aromatic Cores :
- Thiazole () and pyrimidine () rings introduce nitrogen atoms, enabling hydrogen bonding and π-stacking, which are absent in the target compound’s purely aromatic system .
Functional Group Effects :
- The acetyl group in ’s analog increases electron-withdrawing effects, which could influence reaction kinetics compared to the target’s methyl group .
Biological Activity
N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a bromine atom on the phenyl ring and a chlorine atom on the butanamide chain. The synthesis typically involves the reaction of 4-bromo-2-methylaniline with 4-chlorobutyryl chloride , often in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This process is usually conducted at room temperature for several hours to ensure complete conversion.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties . Various studies have demonstrated its effectiveness against both bacterial (Gram-positive and Gram-negative) and fungal species. For instance, a study employed a turbidimetric method to evaluate its in vitro antimicrobial activity, revealing promising results against several pathogens .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and binding affinity, potentially influencing its pharmacological properties. The exact mechanisms may vary depending on the biological context, but they generally involve interference with cellular processes in microorganisms .
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against various microbial strains. The results indicated a significant reduction in microbial growth, suggesting its potential as an effective antimicrobial agent .
- Therapeutic Applications : Preliminary investigations into the therapeutic effects of this compound have highlighted its potential anti-inflammatory and analgesic properties, making it a candidate for further research in treating inflammatory conditions .
Data Table: Summary of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Antimicrobial | Activity against bacteria and fungi | Effective against Gram-positive/negative strains |
| Anti-inflammatory | Potential therapeutic applications | Suggested efficacy in reducing inflammation |
| Mechanism of Action | Interaction with biological targets | Enhanced reactivity due to halogen substituents |
Q & A
Basic Question
- Light Sensitivity : The bromine and chlorine substituents increase susceptibility to photodegradation. Store in amber vials at –20°C under inert gas (argon/nitrogen) .
- Hydrolytic Stability : The amide bond is prone to hydrolysis in acidic/basic conditions. Use anhydrous solvents for experimental workflows .
- Thermal Decomposition : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Avoid prolonged heating above 100°C .
How do halogen substitutions (Br, Cl) affect its reactivity in nucleophilic substitution reactions?
Advanced Question
- Electronic Effects : The electron-withdrawing bromine (para to the amide) polarizes the aromatic ring, directing electrophilic attacks to the ortho position. Chlorine in the butanamide chain enhances electrophilicity at the carbonyl carbon .
- Nucleophilic Displacement : Bromine’s leaving-group ability facilitates Suzuki-Miyaura coupling (e.g., with arylboronic acids) under Pd catalysis. Chlorine substitution in the aliphatic chain may require harsher conditions (e.g., KI/DMF at 80°C) .
- Competitive Pathways : Competing elimination (e.g., dehydrohalogenation) can occur if steric hindrance is high. Monitor via GC-MS or in situ IR .
What experimental strategies resolve contradictions in spectroscopic data?
Advanced Question
- Cross-Validation : Combine NMR with Fourier-transform infrared spectroscopy (FTIR) to confirm carbonyl (C=O) stretching (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational spectra for comparison .
- Isotopic Labeling : Use deuterated analogs (e.g., DMF-d₇ as solvent) to simplify ¹H NMR interpretation in crowded regions .
How can researchers investigate its enzyme inhibition mechanisms?
Advanced Question
- Kinetic Assays : Use fluorogenic substrates (e.g., dansyl-labeled peptides) to measure inhibition constants (Kᵢ) for target enzymes like cyclooxygenase (COX). Pre-incubate the compound with the enzyme to assess time-dependent inhibition .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites. Compare with mutagenesis data (e.g., COX-1 Tyr355Ala mutants) to validate interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition .
What analytical methods are suitable for studying its metabolic degradation pathways?
Advanced Question
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS (Q-TOF) to identify hydroxylation or dehalogenation products .
- Stable Isotope Tracing : Use ¹³C-labeled analogs to track metabolic intermediates in cell cultures .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
